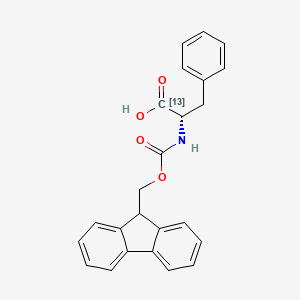

Fmoc-Phe-OH-13C

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C24H21NO4 |

|---|---|

Peso molecular |

388.4 g/mol |

Nombre IUPAC |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenyl(113C)propanoic acid |

InChI |

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1/i23+1 |

Clave InChI |

SJVFAHZPLIXNDH-SFJDPYFKSA-N |

SMILES isomérico |

C1=CC=C(C=C1)C[C@@H]([13C](=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

SMILES canónico |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origen del producto |

United States |

Foundational & Exploratory

The Versatility of 13C-Labeled Phenylalanine: A Technical Guide to Its Core Applications

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled compounds have become indispensable tools in modern biomedical research and drug development. Among these, 13C-labeled phenylalanine stands out for its broad utility in elucidating fundamental physiological processes and diagnosing pathological conditions. This technical guide provides an in-depth exploration of the core applications of 13C-labeled phenylalanine, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.

Clinical Diagnostics: A Window into Hepatic Function and Metabolic Disorders

One of the most established clinical applications of 13C-labeled phenylalanine is in the non-invasive assessment of liver function and the diagnosis of inborn errors of metabolism, such as phenylketonuria (PKU).

The 13C-Phenylalanine Breath Test (13C-PBT) for Liver Function Assessment

The 13C-PBT provides a dynamic and quantitative measure of hepatic microsomal function. The principle lies in the hepatic oxidation of L-[1-13C]phenylalanine by the enzyme phenylalanine hydroxylase (PAH), which is primarily located in the liver. This process releases 13CO2, which is then exhaled and can be measured. A reduced rate of 13CO2 exhalation indicates impaired liver function.[1][2][3][4]

Experimental Protocol: 13C-Phenylalanine Breath Test

-

Patient Preparation: Patients are required to fast overnight.

-

Baseline Breath Sample: A baseline breath sample is collected into a collection bag before the administration of the tracer.

-

Tracer Administration: A standard dose of 100 mg of L-[1-13C]phenylalanine is administered orally.[1]

-

Post-Dose Breath Collection: Breath samples are collected at regular intervals, typically every 10 to 30 minutes, for a period of 1 to 2 hours.

-

Sample Analysis: The ratio of 13CO2 to 12CO2 in the collected breath samples is measured using isotope ratio mass spectrometry (IRMS).

-

Data Calculation: The results are often expressed as the cumulative percentage of the 13C dose recovered (%CD) over time or as the percentage of 13CO2 exhalation rate.

Quantitative Data Summary: 13C-PBT in Liver Disease

The following table summarizes typical findings from 13C-PBT studies in patients with liver cirrhosis, providing a clear correlation between the test results and the severity of liver disease as classified by the Child-Pugh score.

| Patient Group | Number of Subjects (n) | Cumulative % 13C Dose Recovered (Mean ± SEM) | Child-Pugh Class | Reference |

| Healthy Controls | 47 | 7.08 ± 0.33 | N/A | |

| Liver Cirrhosis | 117 | See below | A, B, C | |

| 4.96 ± 0.69 | A | |||

| 2.88 ± 0.13 | B | |||

| 1.75 ± 0.13 | C |

Logical Relationship: Phenylalanine Metabolism and the 13C-PBT

Caption: Phenylalanine metabolism and the principle of the 13C-PBT.

Diagnosis and Management of Phenylketonuria (PKU)

PKU is an autosomal recessive genetic disorder characterized by a deficiency in the enzyme phenylalanine hydroxylase (PAH). This leads to an accumulation of phenylalanine in the body. The 13C-PBT can be used to assess in vivo PAH activity, which helps in diagnosing different forms of hyperphenylalaninemia and in evaluating the effectiveness of treatments. Studies have shown a gene dosage effect, with phenylalanine oxidation rates in heterozygotes being intermediate between those in individuals with PKU and healthy controls.

Probing Protein Metabolism and Turnover

13C-labeled phenylalanine is a crucial tracer for studying protein synthesis and degradation rates in various tissues, providing valuable insights into muscle physiology, nutrition, and the metabolic effects of diseases.

Measuring Muscle Protein Fractional Synthesis Rate (FSR)

The rate of muscle protein synthesis is a key indicator of muscle health and adaptation. By administering a 13C-labeled phenylalanine tracer, researchers can measure its incorporation into muscle proteins over time.

Experimental Protocol: Muscle Protein FSR Measurement

-

Tracer Infusion: A primed, constant intravenous infusion of [ring-13C6]phenylalanine is administered.

-

Blood and Tissue Sampling: Blood samples are collected periodically to determine the enrichment of the tracer in the plasma, which serves as a proxy for the precursor pool. Muscle biopsies are taken at the beginning and end of the infusion period.

-

Sample Processing: Muscle tissue is processed to isolate proteins, which are then hydrolyzed into their constituent amino acids.

-

Enrichment Analysis: The enrichment of 13C-phenylalanine in both the plasma and the muscle protein hydrolysates is determined using mass spectrometry techniques such as gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

FSR Calculation: The fractional synthesis rate is calculated using the precursor-product model, which relates the incorporation of the labeled amino acid into the protein to the enrichment of the precursor pool over time.

Quantitative Data Summary: Muscle Protein FSR

The following table presents data on mixed muscle protein fractional synthesis rates (FSR) in older adults under basal (fasted) and fed conditions, as measured using [ring-13C6]phenylalanine.

| Condition | Number of Subjects (n) | FSR (%/h) (Mean ± SEM) | Reference |

| Fasted | Not specified | 0.051 ± 0.004 | |

| Fed | Not specified | 0.066 ± 0.005 |

Experimental Workflow: Muscle Protein FSR Measurement

Caption: Experimental workflow for measuring muscle protein FSR.

Metabolic Flux Analysis: Tracing the Flow of Carbon

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell or organism. 13C-phenylalanine, along with other labeled substrates like glucose and glutamine, can be used to trace the path of carbon atoms through metabolic networks. While phenylalanine is an essential amino acid in mammals and thus not synthesized de novo, its catabolism and incorporation into proteins provide valuable information for MFA studies. The labeling patterns in phenylalanine and other proteinogenic amino acids can help to constrain flux estimates, particularly for pathways like the pentose (B10789219) phosphate (B84403) pathway.

Drug Development and Nutritional Research

In the realm of drug development, stable isotope-labeled compounds are used as tracers to study the pharmacokinetics and metabolism of new drug candidates. 13C-phenylalanine can be incorporated into studies to assess the impact of a drug on protein metabolism.

In nutritional research, 13C-phenylalanine is employed to determine the dietary requirements of phenylalanine and other amino acids. The indicator amino acid oxidation (IAAO) method, for instance, uses the oxidation of [1-13C]phenylalanine to determine the requirement for a specific limiting amino acid in the diet.

Conclusion

13C-labeled phenylalanine is a remarkably versatile tool with a wide array of applications in biomedical research and clinical practice. From providing a non-invasive measure of liver function to enabling the precise quantification of muscle protein synthesis and contributing to complex metabolic flux analyses, this stable isotope tracer continues to be at the forefront of metabolic research. The detailed protocols and quantitative data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize 13C-labeled phenylalanine in their respective fields.

References

- 1. Validity of 13C-phenylalanine breath test to evaluate functional capacity of hepatocyte in patients with liver cirrhosis and acute hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical research on liver reserve function by 13C-phenylalanine breath test in aged patients with chronic liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-[1-(13)C] Phenylalanine oxidation as a measure of hepatocyte functional capacity in end-stage liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Isotopic Labeling with Fmoc-Phe-OH-¹³C

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of Fmoc-L-Phenylalanine-¹³C (Fmoc-Phe-OH-¹³C) in isotopic labeling for applications in research and drug development. This powerful tool enables precise and quantitative analysis of peptides and proteins, offering critical insights into their structure, function, and dynamics.

Introduction to Isotopic Labeling

Isotopic labeling is a technique that involves the incorporation of isotopes, such as Carbon-13 (¹³C), into molecules to act as tracers or markers.[1] In proteomics and related fields, stable isotope labeling, particularly with ¹³C, allows for the differentiation of molecules in a sample based on their mass. This mass difference is readily detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, providing a basis for accurate quantification and structural analysis.[2][3]

Fmoc-Phe-OH-¹³C is an L-phenylalanine derivative where one or more ¹²C atoms are replaced by ¹³C atoms. The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it suitable for use in solid-phase peptide synthesis (SPPS), the primary method for artificially producing peptides.[4][5]

Core Applications in Research and Drug Development

The use of Fmoc-Phe-OH-¹³C is integral to a variety of advanced research applications:

-

Quantitative Proteomics: By incorporating ¹³C-labeled phenylalanine into peptides, researchers can create heavy internal standards for absolute quantification of proteins in complex biological samples. This is crucial for understanding changes in protein expression related to disease states or drug responses.

-

Protein-Protein Interaction Studies: Labeled peptides can be used as probes to study the binding and kinetics of protein-protein interactions.

-

Structural Biology: NMR studies of proteins containing ¹³C-labeled amino acids provide detailed information about protein structure and dynamics.

-

Pharmacokinetic Analyses: Isotope-labeled peptides serve as reliable tracers in studies of drug metabolism and pharmacokinetics, allowing for precise tracking of a drug's behavior in a biological system.

-

Metabolic Flux Analysis: Tracking the incorporation of ¹³C from labeled precursors into proteins and metabolites provides insights into metabolic pathways.

Quantitative Data of Fmoc-Phe-OH-¹³C

The precise knowledge of the isotopic purity and mass shift is critical for quantitative experiments. The following tables summarize typical specifications for commercially available Fmoc-Phe-OH-¹³C derivatives.

| Property | Typical Value | Reference |

| Isotopic Purity | 98 - 99 atom % ¹³C | |

| Chemical Purity | ≥98% (CP) | |

| Incorporation Efficiency (SPPS) | Near 100% |

| Labeled Moiety | Mass Shift (vs. Unlabeled) |

| Fmoc-Phe-OH-(¹³C₁) | +1 Da |

| Fmoc-Phe-OH-(ring-¹³C₆) | +6 Da |

| Fmoc-Phe-OH-(¹³C₉) | +9 Da |

| Fmoc-Phe-OH-(¹³C₉, ¹⁵N₁) | +10 Da |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Phe-OH-¹³C

This protocol outlines the manual synthesis of a peptide incorporating a ¹³C-labeled phenylalanine residue using Fmoc chemistry.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-Phe-OH-¹³C

-

Other required Fmoc-protected amino acids

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation reagent: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Washing solvent: DMF

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling (Fmoc-Phe-OH-¹³C):

-

In a separate vial, dissolve Fmoc-Phe-OH-¹³C (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.

-

Monitor the coupling reaction using a ninhydrin (B49086) test.

-

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the last amino acid has been coupled, remove the final N-terminal Fmoc group.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with the cleavage cocktail for 2-3 hours.

-

Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC.

-

Analysis: Confirm the identity and purity of the peptide by mass spectrometry. The mass spectrum will show a mass shift corresponding to the number of incorporated ¹³C atoms.

Visualizations of Workflows and Pathways

Quantitative Proteomics Workflow

The following diagram illustrates a typical workflow for quantitative proteomics using stable isotope labeling.

Apelin Receptor (APJ) Signaling Pathway

Isotopically labeled apelin-13 (B560349) analogues can be synthesized using Fmoc-Phe-OH-¹³C to study their interaction with the APJ receptor and downstream signaling, which is relevant in cardiovascular regulation and other physiological processes.

Experimental Workflow for Labeled Peptide-Receptor Interaction Study

This diagram outlines the steps to study the interaction of a ¹³C-labeled peptide with its receptor.

References

- 1. chempep.com [chempep.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

A Technical Guide to Utilizing Fmoc-Phe-OH-¹³C for Peptide Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide and protein research, determining the three-dimensional structure is paramount to understanding function and designing novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating these structures in solution and solid states. However, the low natural abundance of the NMR-active ¹³C isotope (approximately 1.1%) often limits the sensitivity and resolution of these experiments. The strategic incorporation of ¹³C-labeled amino acids, such as Fmoc-L-Phenylalanine-¹³C (Fmoc-Phe-OH-¹³C), into peptides overcomes this limitation, providing an invaluable tool for detailed structural analysis.

This technical guide provides an in-depth overview of the application of Fmoc-Phe-OH-¹³C in peptide structure elucidation. It covers the fundamental principles, detailed experimental protocols for peptide synthesis and NMR analysis, quantitative data presentation, and visual workflows to aid researchers in leveraging this powerful isotopic labeling strategy.

Core Principles: The Power of Carbon-13 Labeling

The introduction of ¹³C isotopes at specific or uniform positions within a peptide's amino acid sequence significantly enhances NMR studies in several ways:

-

Enhanced Sensitivity: Isotopic enrichment with ¹³C dramatically increases the signal-to-noise ratio in ¹³C NMR spectra, enabling the detection of signals that would otherwise be lost in the noise.[1][]

-

Unambiguous Signal Assignment: Selective labeling of a specific amino acid, like phenylalanine, simplifies complex spectra. This allows for the confident assignment of NMR signals to the corresponding atoms within the peptide structure.

-

Structural Restraints: The analysis of ¹³C-¹³C and ¹H-¹³C coupling constants and chemical shifts provides critical information about dihedral angles (φ, ψ) and local conformation, which are essential for defining the peptide's secondary and tertiary structure.[1]

-

Probing Molecular Interactions: ¹³C-labeled residues can serve as sensitive probes to monitor changes in the chemical environment upon ligand binding, protein-protein interactions, or conformational changes.[][3]

-

Solid-State NMR: For peptides that are insoluble or form fibrils, such as those implicated in amyloid diseases, solid-state NMR with ¹³C labeling is often the only method to obtain high-resolution structural information.

Fmoc-Phe-OH, with its aromatic side chain, is a crucial residue in many biologically active peptides. Its hydrophobic and π-stacking interactions often play a key role in peptide folding and assembly. Therefore, the use of Fmoc-Phe-OH-¹³C provides a precise window into the structural contributions of this important amino acid.

Experimental Protocols

The successful application of Fmoc-Phe-OH-¹³C begins with its efficient incorporation into the desired peptide sequence via Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Phe-OH-¹³C

This protocol outlines the manual steps for incorporating a ¹³C-labeled phenylalanine residue into a peptide chain on a solid support resin.

Materials:

-

Rink Amide or Wang resin

-

Fmoc-protected amino acids (including Fmoc-Phe-OH-¹³C)

-

Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA) or Collidine

-

Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

-

Washing solution: DMF

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

-

Cold diethyl ether

-

Peptide synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Kaiser Test: Perform a Kaiser test on a small sample of resin beads to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful Fmoc removal.

-

Amino Acid Coupling (Incorporation of Fmoc-Phe-OH-¹³C):

-

In a separate vial, dissolve 3-5 equivalents of Fmoc-Phe-OH-¹³C and a slightly lower molar equivalent of HCTU in DMF.

-

Add 6-10 equivalents of DIPEA or collidine to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times) to remove unreacted reagents.

-

Kaiser Test: Perform a second Kaiser test. A negative test (yellow beads) indicates complete coupling. If the test is positive, a second coupling (double coupling) may be necessary.

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Purification:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Protocol 2: NMR Sample Preparation and Data Acquisition

Materials:

-

Purified ¹³C-labeled peptide

-

NMR buffer (e.g., phosphate (B84403) buffer in H₂O/D₂O or 100% D₂O)

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve the lyophilized, purified peptide in the appropriate NMR buffer to the desired concentration (typically 0.5-2 mM). Transfer the solution to a high-quality NMR tube.

-

NMR Data Acquisition:

-

Acquire a standard one-dimensional ¹³C NMR spectrum to confirm the incorporation and observe the chemical shifts of the labeled sites.

-

Perform two-dimensional NMR experiments for detailed structural analysis. Common experiments include:

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates the chemical shifts of protons with their directly attached ¹³C nuclei, providing a "fingerprint" of the labeled sites.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons with carbons over two to three bonds, helping to establish long-range connectivities.

-

¹³C-¹³C COSY (Correlation Spectroscopy) or TOCSY (Total Correlation Spectroscopy): Establishes through-bond connectivities between adjacent carbon atoms, crucial for tracing the carbon backbone and side chains.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is essential for determining the three-dimensional fold of the peptide.

-

-

Quantitative Data Presentation

The primary quantitative data obtained from NMR analysis of ¹³C-labeled peptides are chemical shifts and coupling constants. These parameters are highly sensitive to the local electronic environment and conformation.

Table 1: Typical ¹³C Chemical Shift Ranges for Phenylalanine Residues in Peptides

| Atom | Chemical Shift Range (ppm) | Notes |

| Cα | 50 - 65 | Sensitive to secondary structure (α-helix vs. β-sheet). |

| Cβ | 35 - 45 | |

| C=O (Carbonyl) | 170 - 180 | Can be influenced by hydrogen bonding. |

| Cγ (Aromatic) | 135 - 140 | The Cγ atom is the point of attachment to the Cβ. |

| Cδ1/Cδ2 (Aromatic) | 128 - 132 | |

| Cε1/Cε2 (Aromatic) | 126 - 130 | |

| Cζ (Aromatic) | 125 - 129 |

Note: These are approximate ranges and can vary depending on the specific peptide sequence, solvent, pH, and temperature.

Table 2: Example Data from a Hypothetical ¹³C-Labeled Dipeptide (Fmoc-Phe(¹³C₉)-Gly-OH)

| Phenylalanine Atom | Observed ¹³C Chemical Shift (ppm) |

| Cα | 55.8 |

| Cβ | 38.2 |

| C=O | 173.5 |

| Cγ | 137.1 |

| Cδ1/Cδ2 | 129.3 |

| Cε1/Cε2 | 128.5 |

| Cζ | 126.9 |

This table illustrates how specific chemical shifts can be assigned to each carbon in the ¹³C-labeled phenylalanine residue, providing a basis for more detailed structural analysis.

Visualization of Workflows

Diagrams are essential for visualizing the complex workflows in peptide synthesis and analysis.

References

Introduction to 13C Enrichment in Amino Acid Analysis

The Strategic Role of Fmoc-Phe-OH-¹³C in Advancing Biomolecular NMR Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of biomolecular structural analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful technique for elucidating the structure, dynamics, and interactions of proteins and peptides in solution and solid states. The precision of NMR studies is significantly enhanced through isotopic labeling, a strategy where specific atoms in a molecule are replaced with their heavier isotopes. Among the array of available labeled compounds, Nα-Fmoc-L-phenylalanine (Fmoc-Phe-OH) with ¹³C enrichment has emerged as a critical tool. This technical guide delves into the core applications, experimental methodologies, and profound impact of Fmoc-Phe-OH-¹³C in biomolecular NMR.

The Foundational Role of ¹³C Isotope Labeling in NMR

The strategic incorporation of ¹³C, a stable isotope of carbon, into amino acids like phenylalanine offers several key advantages for NMR spectroscopy. Phenylalanine, with its aromatic side chain, often plays a crucial role in protein structure and function, participating in hydrophobic interactions and π-stacking. By introducing ¹³C labels into the phenylalanine residue, researchers can overcome some of the inherent challenges of studying large biomolecules.

The primary benefits of using ¹³C-labeled phenylalanine include:

-

Spectral Simplification and Resonance Assignment: In large proteins, the sheer number of proton signals leads to significant spectral overlap, making it difficult to assign individual resonances. By selectively introducing ¹³C-labeled phenylalanine, specific signals in a ¹H-¹³C correlation spectrum (like an HSQC) can be unambiguously assigned to that residue.[1][2]

-

Probing Molecular Structure and Conformation: The precise chemical shifts of the ¹³C-labeled carbons in the phenylalanine ring and backbone are highly sensitive to the local electronic environment and, by extension, to the protein's secondary and tertiary structure.[3]

-

Investigating Molecular Dynamics: NMR relaxation experiments on ¹³C-labeled sites provide invaluable information about the dynamics of the phenylalanine side chain and the protein backbone on a wide range of timescales.

-

Facilitating Solid-State NMR (ssNMR) Studies: In ssNMR, which is used to study non-crystalline or insoluble proteins like amyloid fibrils, ¹³C labeling is almost indispensable. It helps to reduce line broadening and allows for the measurement of internuclear distances and torsion angles, which are critical for structure determination.[2]

The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the alpha-amino group of phenylalanine is instrumental for its direct use in Solid-Phase Peptide Synthesis (SPPS). This allows for the precise insertion of the ¹³C-labeled phenylalanine at any desired position within a peptide or protein sequence.

Applications of Fmoc-Phe-OH-¹³C in Biomolecular Research

The use of Fmoc-Phe-OH-¹³C is particularly impactful in several areas of biomolecular research:

-

Structural Biology of Large Proteins and Protein Complexes: By selectively labeling phenylalanine residues, researchers can obtain specific structural restraints and probe the interface of protein-protein interactions.

-

Study of Membrane Proteins: These proteins are notoriously difficult to study by conventional methods. Site-specific ¹³C labeling with Fmoc-Phe-OH-¹³C simplifies the crowded NMR spectra of membrane proteins embedded in micelles or nanodiscs.

-

Investigation of Amyloid Fibrils: The formation of amyloid fibrils is associated with numerous neurodegenerative diseases. Solid-state NMR studies using peptides synthesized with ¹³C-labeled phenylalanine have been pivotal in understanding the molecular architecture of these aggregates.

-

Drug Discovery and Development: Understanding how a drug molecule binds to its target protein is crucial for rational drug design. NMR studies with ¹³C-labeled phenylalanine can map the binding site and characterize the conformational changes upon ligand binding.

Quantitative Data from ¹³C-Labeled Phenylalanine NMR

The quantitative data derived from NMR experiments on peptides and proteins containing ¹³C-labeled phenylalanine are fundamental for structural and dynamic characterization. The following table summarizes key NMR parameters.

| Parameter | Typical Value Range | Information Gained |

| ¹³C Chemical Shifts (ppm) | ||

| Cα | 50-65 | Backbone conformation (secondary structure) |

| Cβ | 35-45 | Side-chain conformation and dynamics |

| Cγ (ring CH) | 125-135 | Local electronic environment, ring currents, packing |

| Cδ (ring CH) | 125-135 | Local electronic environment, ring currents, packing |

| Cε (ring CH) | 125-135 | Local electronic environment, ring currents, packing |

| Cζ (ring CH) | 125-135 | Local electronic environment, ring currents, packing |

| ¹J(¹³C, ¹³C) Coupling Constants (Hz) | 30-60 | Torsion angles, stereochemistry |

| ¹³C T1 Relaxation Time (s) | 0.1-2.0 | Overall molecular tumbling, large-scale motions |

| ¹³C T2 Relaxation Time (ms) | 10-100 | Local flexibility, conformational exchange |

| Heteronuclear NOE | -1 to 0.8 | Fast internal motions (ps-ns timescale) |

Note: These values are approximate and can vary significantly depending on the specific molecular context, solvent conditions, and magnetic field strength.

Experimental Protocols

The successful application of Fmoc-Phe-OH-¹³C in biomolecular NMR involves a multi-step workflow, from peptide synthesis to NMR data acquisition and analysis.

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Phe-OH-¹³C

This protocol outlines the manual incorporation of a ¹³C-labeled phenylalanine residue into a peptide sequence using Fmoc chemistry.

Materials:

-

Fmoc-Phe-OH-¹³C (e.g., ¹³C₉, ring-¹³C₆)

-

Rink Amide or Wang resin

-

Other required Fmoc-protected amino acids

-

Coupling reagents: HBTU/HOBt or HATU

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Coupling of Fmoc-Phe-OH-¹³C:

-

Pre-activate Fmoc-Phe-OH-¹³C (3-4 equivalents) with HBTU/HOBt (3-4 eq.) and DIPEA (6-8 eq.) in DMF for 5 minutes.

-

Add the activation mixture to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

Final Deprotection: Remove the terminal Fmoc group.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation: Precipitate the crude peptide in cold diethyl ether.

-

Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the mass of the purified peptide by mass spectrometry.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

-

Lyophilize the purified, ¹³C-labeled peptide.

-

Dissolve the peptide in the appropriate NMR buffer (e.g., phosphate (B84403) buffer in 90% H₂O/10% D₂O for solution NMR, or prepare as a hydrated powder for solid-state NMR).

-

Adjust the pH and add any necessary co-solvents or binding partners.

-

Transfer the sample to a high-quality NMR tube.

NMR Experiment - 2D ¹H-¹³C HSQC:

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone for analyzing isotopically labeled proteins. It provides a "fingerprint" of the molecule, with each peak corresponding to a specific ¹H-¹³C pair.

-

Spectrometer Setup: Tune and match the probe for ¹H and ¹³C frequencies.

-

Locking and Shimming: Lock onto the D₂O signal and shim the magnetic field to achieve high homogeneity.

-

Pulse Calibration: Calibrate the 90° pulse widths for both ¹H and ¹³C.

-

Acquisition Parameters (Example for a 600 MHz spectrometer):

-

Spectral Width: ~12 ppm in the ¹H dimension, ~40 ppm (aliphatic) or ~20 ppm (aromatic) in the ¹³C dimension centered on the expected phenylalanine resonances.

-

Number of Scans: 8-16 per increment, depending on sample concentration.

-

Number of Increments (t1): 256-512 in the indirect (¹³C) dimension.

-

Recycle Delay: 1.5-2.0 seconds.

-

¹J(C,H) Coupling Constant: Set to ~145 Hz for aliphatic or ~160 Hz for aromatic C-H pairs.

-

-

Data Processing:

-

Apply a squared sine-bell window function in both dimensions.

-

Perform Fourier transformation.

-

Phase correct the spectrum.

-

Reference the spectrum using an internal or external standard.

-

Visualizing Workflows and Concepts

Diagrams created using the DOT language provide a clear visual representation of the experimental and logical flows in biomolecular NMR.

Caption: Overall workflow from peptide synthesis to NMR analysis.

Caption: Simplified magnetization pathway in an HSQC experiment.

Conclusion

Fmoc-Phe-OH-¹³C is more than just a chemical reagent; it is a strategic tool that unlocks new levels of detail in the study of biomolecular systems. Its application in solid-phase peptide synthesis enables the precise placement of a powerful NMR probe into the heart of proteins and peptides. This allows researchers to dissect complex NMR spectra, determine high-resolution structures, and characterize the dynamic processes that govern biological function. For professionals in academic research and the pharmaceutical industry, mastering the use of ¹³C-labeled amino acids is essential for pushing the boundaries of structural biology and accelerating the development of new therapeutics.

References

Basic principles of using Fmoc-Phe-OH-13C in proteomics

An In-depth Technical Guide to the Core Principles of Using Fmoc-Phe-OH-¹³C in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of understanding complex biological systems, identifying disease biomarkers, and accelerating drug development, the precise quantification of protein expression is a critical requirement.[1] Stable isotope labeling, in conjunction with mass spectrometry, has become a powerful and widely adopted strategy for achieving accurate and reproducible protein quantification.[1][2] This technical guide focuses on the core principles and applications of N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-¹³C (Fmoc-Phe-OH-¹³C), a heavy-isotope labeled amino acid, as a pivotal tool in quantitative proteomics.

Fmoc-Phe-OH-¹³C is a derivative of the amino acid phenylalanine where one or more ¹²C atoms are replaced by the stable isotope ¹³C.[3][4] The N-α-9-fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its use in solid-phase peptide synthesis (SPPS), allowing for the controlled and stepwise incorporation of the labeled phenylalanine into a peptide chain. The key advantage of this isotopic labeling is the introduction of a precise and known mass difference in the resulting peptide or protein without altering its chemical properties. This mass shift enables the differentiation and relative or absolute quantification of proteins in complex mixtures using mass spectrometry.

Core Principles of Quantitative Proteomics using Fmoc-Phe-OH-¹³C

The fundamental principle behind using Fmoc-Phe-OH-¹³C in quantitative proteomics is the creation of an internal standard that is chemically identical to its natural, "light" counterpart but physically distinguishable by its increased mass. This allows for the direct comparison of protein abundances between different samples. Two primary strategies employ this principle: in vivo metabolic labeling and in vitro chemical synthesis of labeled peptides.

Metabolic Labeling (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique for quantitative proteomics. In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing standard amino acids, while the other is grown in "heavy" medium containing a ¹³C-labeled amino acid, such as ¹³C-phenylalanine.

Over several cell divisions, the ¹³C-labeled phenylalanine is incorporated into the entire proteome of the "heavy" cell population. After the experimental treatment, the "light" and "heavy" cell populations are combined, and the proteins are extracted and digested (typically with trypsin). The resulting peptide mixtures are then analyzed by mass spectrometry. Peptides from the "heavy" population will have a higher mass-to-charge (m/z) ratio than their "light" counterparts. The relative peak intensities of the isotopic pairs are then used to determine the relative abundance of the proteins in the two samples.

// Styling Light [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heavy [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Combine [fillcolor="#FBBC05", fontcolor="#202124"]; Digest [fillcolor="#34A853", fontcolor="#FFFFFF"]; MS [fillcolor="#5F6368", fontcolor="#FFFFFF"]; Quant [fillcolor="#202124", fontcolor="#FFFFFF"]; } caption: "SILAC experimental workflow using ¹³C-phenylalanine."

In Vitro Synthesis of Labeled Peptides (AQUA)

For absolute quantification of proteins, a strategy known as Absolute QUAntitation (AQUA) is employed. This method involves the in vitro synthesis of a peptide containing a stable isotope-labeled amino acid, which then serves as an internal standard. Fmoc-Phe-OH-¹³C is a key reagent in the solid-phase peptide synthesis (SPPS) of these AQUA peptides.

The synthesized heavy peptide is an exact replica of a target peptide from the protein of interest, but with a known mass difference due to the incorporated ¹³C-phenylalanine. A precisely known amount of this synthetic peptide is spiked into a biological sample containing the protein to be quantified. After enzymatic digestion, the sample is analyzed by mass spectrometry. The ratio of the signal intensity of the endogenous "light" peptide to the "heavy" AQUA peptide allows for the precise and absolute quantification of the target protein.

// Styling SPPS [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [fillcolor="#34A853", fontcolor="#FFFFFF"]; Sample [fillcolor="#FBBC05", fontcolor="#202124"]; Spike [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Digest [fillcolor="#5F6368", fontcolor="#FFFFFF"]; MS [fillcolor="#202124", fontcolor="#FFFFFF"]; AbsQuant [fillcolor="#4285F4", fontcolor="#FFFFFF"]; } caption: "AQUA workflow for absolute protein quantification."

Data Presentation: Quantitative Data Summary

The primary quantitative data derived from using Fmoc-Phe-OH-¹³C is the mass shift it introduces. This allows for the clear separation of labeled and unlabeled peptides in a mass spectrum.

| Property | Value | Source |

| Molecular Formula | ¹³C₆C₉H₁₅NO₂ (for ring-¹³C₆) | |

| Molecular Weight (unlabeled) | 387.43 g/mol | |

| Molecular Weight (ring-¹³C₆) | 393.38 g/mol | |

| Mass Difference (ring-¹³C₆) | +6.0201 Da | Calculated |

| Isotopic Purity | >98% |

The following table illustrates the expected mass shifts for a hypothetical peptide containing one phenylalanine residue when using different commercially available isotopologues of Fmoc-Phe-OH-¹³C.

| Labeled Amino Acid | Number of ¹³C Atoms | Monoisotopic Mass Shift (Da) |

| Fmoc-Phe-OH-(1-¹³C) | 1 | +1.00335 |

| Fmoc-Phe-OH-(ring-¹³C₆) | 6 | +6.02012 |

| Fmoc-Phe-OH-(¹³C₉) | 9 | +9.03019 |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a ¹³C-Phenylalanine Labeled Peptide

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-Phe-OH-¹³C using standard Fmoc chemistry.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-Phe-OH-¹³C)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Washing solvents: Methanol, Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 10 minutes and drain. Repeat for another 10 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate tube, dissolve 3-5 equivalents of the Fmoc-amino acid and a slightly lower molar equivalent of HBTU/HOBt in DMF.

-

Add 6-10 equivalents of DIPEA to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

-

Washing: Drain the coupling solution and wash the resin with DMF, DCM, and Methanol.

-

Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence. For incorporating the labeled phenylalanine, use Fmoc-Phe-OH-¹³C in step 3.

-

Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry. Add the cleavage cocktail and incubate for 2-3 hours.

-

Peptide Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether.

-

Purification and Analysis: Centrifuge to pellet the peptide, wash with ether, and dry. Purify the peptide by HPLC and confirm its identity and isotopic incorporation by mass spectrometry.

Protocol 2: SILAC Labeling and Sample Preparation

This protocol provides a general workflow for a SILAC experiment.

Materials:

-

SILAC-grade cell culture medium deficient in phenylalanine

-

"Light" L-phenylalanine

-

"Heavy" L-phenylalanine-¹³C₆

-

Dialyzed fetal bovine serum (FBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

-

Trypsin (sequencing grade)

-

C18 desalting columns

Procedure:

-

Cell Culture: Culture two separate populations of cells. One in "light" medium supplemented with natural phenylalanine and the other in "heavy" medium with L-phenylalanine-¹³C₆. Culture for at least 5-6 cell doublings to ensure >97% incorporation.

-

Experimental Treatment: Apply the experimental condition to one or both cell populations.

-

Cell Lysis: Harvest and wash the cells. Lyse the "light" and "heavy" cell populations separately in lysis buffer with protease inhibitors.

-

Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" samples.

-

Protein Digestion:

-

Reduce the disulfide bonds with DTT and alkylate with iodoacetamide.

-

Digest the protein mixture with trypsin overnight at 37°C.

-

-

Peptide Desalting: Acidify the peptide mixture with TFA and desalt using a C18 column.

-

LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use appropriate software to identify peptides and quantify the peak area ratios of "heavy" to "light" peptide pairs to determine relative protein abundance.

Conclusion

Fmoc-Phe-OH-¹³C is a versatile and indispensable tool in modern quantitative proteomics. Whether used for relative quantification through metabolic labeling in SILAC experiments or for absolute quantification via the synthesis of AQUA internal standards, this isotopically labeled amino acid provides a robust and accurate means to measure changes in protein expression. The detailed protocols and principles outlined in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively integrate Fmoc-Phe-OH-¹³C into their proteomics workflows, ultimately enabling deeper insights into complex biological processes.

References

Preliminary studies with 13C labeled amino acids

An In-depth Technical Guide to Preliminary Studies with 13C Labeled Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with 13C-amino acids has become an indispensable tool in metabolic research, offering a powerful method to trace the fate of amino acids and their constituent carbon atoms through complex biochemical networks.[][] This technique provides invaluable insights into cellular metabolism, enabling the quantification of metabolic fluxes, the elucidation of novel pathways, and the identification of metabolic reprogramming in disease states and in response to therapeutic interventions.[3][4][5] This guide provides a comprehensive overview of the core principles, experimental methodologies, data interpretation, and applications of preliminary studies using 13C labeled amino acids, tailored for professionals in research and drug development.

Core Principles

The fundamental principle behind 13C labeling lies in the substitution of the naturally abundant 12C isotope with the heavier, stable isotope 13C in specific amino acid molecules. These labeled amino acids are then introduced into a biological system, such as cell culture or an in vivo model. As cells metabolize these labeled substrates, the 13C atoms are incorporated into a wide array of downstream metabolites. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to detect and quantify the incorporation of 13C, allowing researchers to trace metabolic pathways and measure the rates of metabolic reactions, a practice known as metabolic flux analysis (MFA).

Experimental Protocols

A successful 13C labeling study hinges on meticulous experimental design and execution. The following sections detail the key experimental protocols involved.

Tracer Selection

The choice of the 13C-labeled amino acid is a critical first step and depends on the specific metabolic pathway under investigation. Commonly used tracers include uniformly labeled amino acids (e.g., [U-13C]-Glutamine), where all carbon atoms are 13C, or specifically labeled amino acids (e.g., [1-13C]-Leucine). The selection of the tracer determines which parts of the metabolic network will be most effectively interrogated. For instance, [U-13C]-Glutamine is frequently used to study the tricarboxylic acid (TCA) cycle and related anaplerotic pathways.

Cell Culture and Labeling

Protocol for In Vitro Labeling:

-

Cell Seeding: Plate cells at a density that ensures they are in the mid-logarithmic growth phase at the time of labeling.

-

Media Preparation: Prepare a custom culture medium that lacks the amino acid to be used as a tracer. Supplement this medium with the desired concentration of the 13C-labeled amino acid. For example, to trace glutamine metabolism, use a glutamine-free medium supplemented with [U-13C]-Glutamine.

-

Labeling: Once cells reach the desired confluency, replace the standard growth medium with the prepared 13C-labeling medium.

-

Incubation: Culture the cells in the labeling medium for a predetermined duration to achieve isotopic steady state. The time required to reach steady state varies depending on the cell type and the metabolic pathway being studied, and may need to be determined empirically. For many central metabolic pathways, this can range from several hours to over 24 hours.

-

Harvesting: After the labeling period, rapidly quench metabolism and harvest the cells. This is typically achieved by washing the cells with ice-cold saline and then adding a cold extraction solvent, such as 80% methanol.

Sample Preparation for Analysis

Protocol for Metabolite Extraction and Protein Hydrolysis:

-

Metabolite Extraction: After quenching, scrape the cells in the cold extraction solvent and transfer to a microcentrifuge tube. Centrifuge at high speed to pellet cell debris. The supernatant contains the intracellular metabolites and can be analyzed by LC-MS or GC-MS.

-

Protein Hydrolysis (for amino acid analysis): The cell pellet, containing proteins, is washed and then subjected to acid hydrolysis to break down proteins into their constituent amino acids. A common method involves incubating the pellet in 6 M hydrochloric acid at 110-150°C for 24 hours under a nitrogen atmosphere.

-

Amino Acid Purification: The resulting amino acid hydrolysate may require purification to remove contaminants that could interfere with subsequent analysis. This can be achieved using techniques like cation-exchange chromatography.

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a widely used technique for analyzing 13C-labeling in amino acids and other metabolites.

-

Derivatization: Amino acids are often not volatile enough for GC analysis and require a derivatization step to increase their volatility. A common method is the conversion of amino acids to their N-acetyl methyl esters.

-

Analysis: The derivatized sample is injected into the GC, where individual amino acids are separated based on their boiling points and interactions with the column. The separated compounds then enter the mass spectrometer, which measures the mass-to-charge ratio of the fragments, allowing for the determination of the 13C incorporation.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is another powerful technique that can be used to analyze 13C-labeled metabolites directly from cell extracts, often without the need for derivatization. High-resolution mass spectrometers, such as Orbitrap or FT-ICR instruments, are particularly well-suited for resolving the mass differences between isotopologues.

Data Presentation and Interpretation

The primary output of a 13C labeling experiment is the mass isotopologue distribution (MID) for various metabolites. The MID represents the fractional abundance of each isotopologue of a metabolite, from the unlabeled form (M+0) to the fully labeled form (M+n, where n is the number of carbon atoms in the molecule).

Quantitative Data Summary

The following tables provide an illustrative example of the type of quantitative data generated from a 13C-glutamine tracing experiment in cancer cells.

Table 1: Mass Isotopologue Distribution of TCA Cycle Intermediates

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |

| Citrate (B86180) | 5.2% | 10.1% | 15.3% | 20.5% | 45.1% | 3.8% |

| α-Ketoglutarate | 2.1% | 5.3% | 8.9% | 12.4% | 71.3% | 0.0% |

| Malate (B86768) | 15.8% | 25.4% | 30.1% | 22.6% | 6.1% | 0.0% |

| Aspartate | 18.2% | 28.9% | 32.5% | 16.3% | 4.1% | 0.0% |

Table 2: Calculated Metabolic Fluxes (Relative to Citrate Synthase Flux)

| Metabolic Pathway | Relative Flux |

| Glycolysis | 1.2 |

| Anaplerotic Glutamine Entry | 0.8 |

| Pyruvate (B1213749) Carboxylase | 0.3 |

| Reductive Carboxylation | 0.1 |

Note: The data presented in these tables are representative and intended for illustrative purposes only.

Interpretation of Labeling Patterns

The pattern of 13C incorporation provides a roadmap of metabolic activity. For example, in a [U-13C]-glucose labeling experiment, the presence of M+3 labeled malate or aspartate is indicative of pyruvate anaplerosis via pyruvate carboxylase. Conversely, the detection of M+5 citrate suggests the occurrence of reductive carboxylation, a pathway often upregulated in cancer cells.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Diagrams generated using Graphviz (DOT language) are provided below to visualize key concepts.

Caption: A generalized workflow for 13C amino acid labeling experiments.

Caption: Tracing 13C from Glutamine through the TCA cycle.

Caption: Carbon flow from Glucose into the TCA cycle.

Applications in Drug Development

13C labeled amino acid studies are pivotal in various stages of drug development:

-

Target Identification and Validation: By elucidating the metabolic dependencies of diseased cells, these studies can uncover novel enzymatic targets for therapeutic intervention.

-

Mechanism of Action Studies: Tracing the metabolic fate of a 13C-labeled drug or nutrient in the presence of a drug can confirm target engagement and reveal the downstream metabolic consequences of inhibiting a specific enzyme.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Stable isotope tracers can be used in ADME (Absorption, Distribution, Metabolism, and Excretion) studies to track the metabolic fate of drug candidates.

-

Biomarker Discovery: Metabolic alterations identified through 13C labeling can serve as potential biomarkers for disease diagnosis, prognosis, or response to treatment.

Conclusion

Preliminary studies utilizing 13C labeled amino acids offer a robust and versatile platform for interrogating cellular metabolism. The detailed experimental protocols and data interpretation frameworks presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to design and execute informative metabolic tracing experiments. The insights gleaned from these studies are critical for advancing our understanding of fundamental biology and for the development of novel therapeutic strategies targeting metabolic vulnerabilities.

References

Methodological & Application

Application Notes and Protocols: Incorporation of Fmoc-Phe-OH-¹³C into Peptide Sequences

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of peptides is a powerful technique in proteomics, drug metabolism, and pharmacokinetic studies. Incorporating ¹³C-labeled amino acids, such as Fmoc-Phe-OH-¹³C, into a peptide sequence allows for its use as an internal standard for highly accurate quantification by mass spectrometry (MS).[1][2] These heavy peptides are chemically and physically almost identical to their natural "light" counterparts, ensuring similar behavior in chromatographic separation and ionization, yet are distinguishable by their mass difference.[1][2] This application note provides a detailed protocol for the synthesis, purification, and analysis of peptides containing Fmoc-Phe-OH-¹³C using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Applications

The incorporation of Fmoc-Phe-OH-¹³C into a peptide sequence has several key applications:

-

Quantitative Proteomics: Labeled peptides serve as ideal internal standards for the absolute quantification (AQUA) of proteins in complex biological samples.[1]

-

Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of peptide-based drugs.

-

Metabolic Flux Analysis: Tracing the metabolic fate of phenylalanine in cellular systems.

-

Structural Biology: ¹³C is an NMR-active nucleus, and its incorporation can provide valuable structural information about peptides and proteins.

Experimental Workflow

The overall workflow for incorporating Fmoc-Phe-OH-¹³C into a peptide sequence via Fmoc-SPPS is depicted below.

Caption: Experimental workflow for ¹³C-labeled peptide synthesis.

Quantitative Data Summary

The following tables summarize the expected quantitative data for a standard SPPS protocol incorporating Fmoc-Phe-OH-¹³C. Actual results can vary based on the peptide sequence, resin, and coupling reagents.

Table 1: Synthesis Parameters

| Parameter | Typical Value/Range | Notes |

| Resin Loading | 0.1 - 1.0 mmol/g | Dependent on the resin type. |

| Amino Acid Equivalents | 3 - 5 eq. | Relative to resin loading. |

| Coupling Reagent Equivalents | 3 - 5 eq. | Relative to resin loading. |

| Base Equivalents | 6 - 10 eq. | Relative to resin loading. |

| Coupling Time | 1 - 2 hours | Can be monitored with a ninhydrin (B49086) test. |

| Fmoc Deprotection Time | 5 - 20 minutes | Typically with 20% piperidine (B6355638) in DMF. |

| Cleavage Time | 2 - 3 hours | Dependent on the cleavage cocktail and protecting groups. |

Table 2: Expected Yield and Purity

| Parameter | Expected Value | Method of Analysis |

| Crude Peptide Yield | 70 - 90% | Gravimetric |

| Purity of Crude Peptide | 50 - 80% | Analytical RP-HPLC |

| Final Yield (after purification) | 15 - 40% | Gravimetric |

| Final Purity | > 95% | Analytical RP-HPLC |

| Isotopic Incorporation | > 98% | Mass Spectrometry |

Experimental Protocols

The chemical reactivity of Fmoc-Phe-OH-¹³C is identical to its unlabeled counterpart, so standard Fmoc-SPPS protocols are applicable.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single coupling cycle for adding an amino acid to the growing peptide chain.

Materials:

-

Peptide synthesis vessel

-

Resin with N-terminal Fmoc-deprotected peptide

-

Fmoc-Phe-OH-¹³C (or other Fmoc-amino acid)

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) piperidine in DMF

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling (for Fmoc-Phe-OH-¹³C):

-

In a separate vial, dissolve Fmoc-Phe-OH-¹³C (3-5 equivalents), HBTU (or a similar coupling reagent, 3-5 equivalents), and DIPEA (6-10 equivalents) in a minimal amount of DMF.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

-

Monitoring the Coupling:

-

Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain colorless) indicates a successful coupling. If the test is positive, a second coupling may be necessary.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times) to remove any unreacted reagents and byproducts.

-

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

This protocol is for cleaving the synthesized peptide from the resin and removing side-chain protecting groups.

Materials:

-

Peptidyl-resin (dried)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water). The choice of scavengers depends on the peptide sequence.

-

Cold diethyl ether

Procedure:

-

Resin Preparation: After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

-

Cleavage Reaction:

-

Add the cleavage cocktail to the resin in the reaction vessel (approximately 10 mL per gram of resin).

-

Agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.

-

-

Peptide Isolation:

-

Filter the solution to separate the peptide-containing cleavage mixture from the resin beads.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Protocol 3: Peptide Precipitation and Purification

Procedure:

-

Precipitation:

-

Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

-

A white precipitate of the peptide should form.

-

-

Pelleting and Washing:

-

Centrifuge the mixture to pellet the peptide.

-

Discard the ether and wash the pellet with cold diethyl ether 2-3 more times to remove residual scavengers and protecting group fragments.

-

-

Drying: Dry the crude peptide pellet under vacuum.

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).

-

Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Collect fractions containing the pure peptide, as determined by analytical HPLC.

-

-

Lyophilization: Freeze-dry the pooled fractions to obtain the final purified peptide as a white, fluffy powder.

Quality Control and Analysis

The final peptide should be analyzed to confirm its identity, purity, and the successful incorporation of the ¹³C label.

-

Mass Spectrometry (MS): This is the primary method to confirm the correct mass of the peptide and verify the incorporation of the ¹³C-phenylalanine. The mass of the labeled peptide will be higher than the unlabeled version by the number of ¹³C atoms incorporated (each ¹³C adds approximately 1.00335 Da).

-

Analytical RP-HPLC: Used to determine the purity of the final peptide product.

-

Amino Acid Analysis (AAA): Can be used to confirm the amino acid composition of the peptide and quantify the peptide content.

Signaling Pathway Example: Kinase Activity Probe

¹³C-labeled peptides can be used as substrates in kinase assays to quantify enzyme activity. The phosphorylation of the heavy peptide can be monitored by mass spectrometry.

Caption: Use of a ¹³C-labeled peptide in a kinase assay.

References

Revolutionizing Protein Dynamics Analysis with Fmoc-Phe-OH-¹³C by NMR

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The study of protein dynamics is fundamental to understanding biological function, disease pathogenesis, and for the rational design of therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing molecular motion at atomic resolution. The incorporation of stable isotopes, such as ¹³C, into proteins significantly enhances the capabilities of NMR for studying these dynamics. Specifically, the use of ¹³C-labeled phenylalanine (Fmoc-Phe-OH-¹³C) provides an invaluable probe for investigating the structure and dynamics of both soluble and membrane-associated proteins. Aromatic residues like phenylalanine are frequently located in protein cores or at interaction interfaces, making them excellent reporters of conformational changes and molecular recognition events.[1][2]

These application notes provide a comprehensive overview and detailed protocols for utilizing Fmoc-Phe-OH-¹³C in NMR-based studies of protein dynamics.

Key Applications of ¹³C-Labeled Phenylalanine in Protein NMR

The strategic incorporation of ¹³C-labeled phenylalanine enables a range of NMR experiments to probe protein dynamics across different timescales:

-

Chemical Shift Perturbation (CSP) Analysis: Mapping the binding sites of small molecules, peptides, or other proteins by monitoring changes in the chemical shifts of ¹³C-labeled phenylalanine residues upon ligand binding. The large chemical shift dispersion of ¹³C nuclei provides excellent spectral resolution for these studies.[3]

-

Relaxation-Dispersion NMR: Characterizing "invisible" excited states and transient protein conformations that are critical for function, such as enzyme catalysis and signal transduction. Methyl groups, in particular, are excellent probes for these experiments due to their favorable relaxation properties.[4][5]

-

Solid-State NMR (ssNMR): Investigating the structure and dynamics of membrane proteins and large protein assemblies that are not amenable to solution NMR. Selective ¹³C labeling is crucial for simplifying complex ssNMR spectra and enabling the measurement of structural restraints.[6]

-

In-Cell NMR: Studying protein dynamics in a cellular environment, providing insights into how cellular factors influence protein behavior.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from NMR experiments utilizing ¹³C-labeled phenylalanine.

Table 1: Representative ¹³C Chemical Shift Ranges for Phenylalanine in Proteins

| Carbon Atom | Chemical Shift Range (ppm) | Notes |

| Cα | 50 - 65 | Sensitive to backbone conformation. |

| Cβ | 35 - 45 | Influenced by side-chain rotameric state. |

| Cγ | 125 - 140 | Non-protonated carbon, sensitive to electrostatic environment.[7][8] |

| Cδ | 128 - 132 | Aromatic ring carbons. |

| Cε | 126 - 130 | Aromatic ring carbons. |

| Cζ | 120 - 128 | Aromatic ring carbons. |

Table 2: Typical Relaxation Dispersion Parameters for a Phenylalanine Residue Undergoing Conformational Exchange

| Parameter | Symbol | Typical Value Range | Description |

| Exchange Rate | kex | 100 - 5000 s⁻¹ | The rate of interconversion between the major and minor states.[4] |

| Minor State Population | pm | 0.5 - 10% | The population of the less abundant conformational state.[4] |

| Chemical Shift Difference | Δω | 0.1 - 2.0 ppm | The difference in chemical shift between the major and minor states.[5] |

Experimental Protocols

Protocol 1: Site-Specific Incorporation of ¹³C-Labeled Phenylalanine into a Recombinantly Expressed Protein in E. coli

This protocol describes a method to achieve high-level incorporation of externally supplied ¹³C-labeled phenylalanine into a target protein expressed in E. coli. This is achieved by using glyphosate (B1671968) to inhibit the endogenous aromatic amino acid biosynthesis pathway.[1][9]

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

-

M9 minimal media components.

-

Fmoc-Phe-OH-¹³C (or L-Phenylalanine-¹³C).

-

Glyphosate.

-

Tyrosine and Tryptophan (unlabeled).

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside).

Procedure:

-

Prepare M9 Minimal Media: Prepare 1 L of M9 minimal media.

-

Initial Cell Growth: Inoculate a 50 mL starter culture of LB medium with a single colony of the transformed E. coli and grow overnight at 37°C with shaking. The next day, transfer the starter culture to 1 L of M9 minimal media and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6.

-

Inhibition of Aromatic Amino Acid Synthesis: Pellet the cells by centrifugation (5000 x g, 10 min, 4°C) and resuspend them in an equal volume of fresh M9 minimal media. Add glyphosate to a final concentration of 140 mg/L.[1]

-

Addition of Labeled and Unlabeled Amino Acids: Immediately after adding glyphosate, supplement the medium with 400 mg/L of ¹³C-labeled Phenylalanine, 200 mg/L of unlabeled tyrosine, and 200 mg/L of unlabeled tryptophan.[1]

-

Induction of Protein Expression: Continue to grow the culture at 37°C. After approximately 45 minutes, when the OD₆₀₀ reaches ~0.8, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Protein Expression and Harvest: Reduce the temperature to 18-25°C and continue expression for 12-16 hours. Harvest the cells by centrifugation (5000 x g, 20 min, 4°C). The cell pellet can be stored at -80°C until purification.

-

Verification of Incorporation: The level of ¹³C-phenylalanine incorporation can be determined by mass spectrometry.

Protocol 2: NMR Relaxation Dispersion Data Acquisition

This protocol outlines the general steps for acquiring ¹³C Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion data to study microsecond-to-millisecond timescale protein dynamics.

Materials:

-

Purified, ¹³C-phenylalanine labeled protein sample in a suitable NMR buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.5, with 50 mM NaCl and 10% D₂O).

-

High-field NMR spectrometer equipped with a cryoprobe.

Procedure:

-

Sample Preparation: Prepare a protein sample with a concentration of 0.5-1.0 mM.

-

Spectrometer Setup: Tune and match the probe for ¹H and ¹³C frequencies. Optimize the pulse widths and power levels.

-

Acquire ¹H-¹³C HSQC Spectrum: Acquire a standard ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum to identify the phenylalanine resonances and assess the overall spectral quality.

-

Set up CPMG Relaxation Dispersion Experiment:

-

Use a pulse sequence designed for ¹³C CPMG relaxation dispersion.

-

Set the constant relaxation time delay (Trelax) typically to 20-40 ms.

-

Vary the CPMG frequency (νCPMG) over a range from approximately 50 Hz to 1000 Hz.

-

Acquire a series of 2D spectra, one for each νCPMG value. Also, acquire a reference spectrum with no CPMG block.

-

-

Data Processing and Analysis:

-

Process the acquired 2D spectra using appropriate software (e.g., NMRPipe).

-

For each phenylalanine resonance of interest, extract the peak intensities at each νCPMG.

-

Calculate the effective transverse relaxation rate (R2,eff) for each νCPMG using the equation: R2,eff = -1/Trelax * ln(I/I₀), where I is the peak intensity with the CPMG block and I₀ is the reference intensity.

-

Plot R2,eff versus νCPMG. A dispersion profile (a curve in the plot) indicates the presence of conformational exchange.

-

Fit the dispersion profiles to a two-state or multi-state exchange model to extract the kinetic and thermodynamic parameters (kex, pm, Δω).

-

Visualizations

Caption: Workflow for site-specific ¹³C-phenylalanine labeling in E. coli.

Caption: Workflow for NMR relaxation dispersion data acquisition and analysis.

References

- 1. Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. 13C Direct Detected NMR for Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Specific 12CβD212CγD2S13CεHD2 Isotopomer Labeling of Methionine To Characterize Protein Dynamics by 1H and 13C NMR Relaxation Dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. meihonglab.com [meihonglab.com]

- 7. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 8. Item - A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Dipeptides and Proteins - American Chemical Society - Figshare [acs.figshare.com]

- 9. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Quantitative Mass Spectrometry using Fmoc-Phe-OH-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling combined with mass spectrometry has become an indispensable tool for accurate and reproducible protein quantification in complex biological samples. This approach is central to biomarker discovery, drug development, and the fundamental understanding of cellular processes. One powerful technique involves the use of isotopically labeled amino acids to create internal standards for precise quantification. Fmoc-Phe-OH-¹³C₆, a phenylalanine derivative where the six carbon atoms of the phenyl ring are replaced with the heavy isotope ¹³C, is a key reagent in this field.[1]

These application notes provide a detailed overview and protocols for the use of Fmoc-Phe-OH-¹³C₆ in quantitative mass spectrometry workflows. The primary application is the synthesis of heavy-labeled peptides via Solid-Phase Peptide Synthesis (SPPS). These synthetic peptides serve as ideal internal standards for the accurate quantification of their endogenous, unlabeled counterparts in biological matrices.[2][3]

Principle of the Method

The core principle lies in creating a chemically identical, but mass-distinct, version of a target peptide. By incorporating Fmoc-Phe-OH-¹³C₆ into a specific position during peptide synthesis, a "heavy" peptide is generated with a known mass shift compared to its natural, "light" counterpart. A known amount of this heavy peptide is then spiked into a biological sample. During mass spectrometry analysis, the light and heavy peptides co-elute and are detected as a pair. The ratio of the signal intensities of the heavy and light peptide peaks allows for the precise and accurate quantification of the endogenous peptide in the original sample.[2]

Applications

-

Biomarker Validation: Accurately quantify potential protein biomarkers in tissues and biofluids.[3]

-

Drug Development: Monitor changes in protein expression levels in response to drug treatment.

-

Pharmacokinetic Studies: Track the metabolic fate of peptide-based drugs.

-

Proteomics Research: Perform absolute quantification of proteins in complex mixtures.

-

Enzyme Activity Assays: Synthesize labeled peptide substrates to quantify the activity of proteases or kinases.

Quantitative Data Summary

The following table presents a hypothetical, yet representative, dataset from a quantitative proteomics experiment using a synthetic heavy peptide containing ¹³C₆-labeled Phenylalanine. The experiment aims to quantify the concentration of a target peptide ("GILGFVFTL") in plasma samples from a control group and a treated group. A known concentration of the heavy-labeled peptide ("GILG[¹³C₆-F]VFTL") was spiked into each sample as an internal standard.

| Sample ID | Group | Light Peptide Peak Area (AUC) | Heavy Peptide Peak Area (AUC) | Light/Heavy Ratio | Calculated Concentration (ng/mL) |

| CTRL-01 | Control | 4.52E+06 | 9.85E+06 | 0.459 | 45.9 |

| CTRL-02 | Control | 4.89E+06 | 9.91E+06 | 0.493 | 49.3 |

| CTRL-03 | Control | 4.61E+06 | 9.88E+06 | 0.467 | 46.7 |

| TRT-01 | Treated | 8.76E+06 | 9.89E+06 | 0.886 | 88.6 |

| TRT-02 | Treated | 9.12E+06 | 9.95E+06 | 0.917 | 91.7 |

| TRT-03 | Treated | 8.98E+06 | 9.92E+06 | 0.905 | 90.5 |

AUC: Area Under the Curve. The calculated concentration assumes the internal standard was spiked in at a concentration that would yield a 1:1 ratio for 100 ng/mL of the light peptide.

Experimental Protocols

Protocol 1: Synthesis of a Heavy-Labeled Peptide using Fmoc-Phe-OH-¹³C₆ via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual steps for incorporating Fmoc-Phe-OH-¹³C₆ into a peptide sequence to create a heavy-labeled internal standard.

Materials:

-

Fmoc-protected resin (e.g., Rink Amide resin)

-

Fmoc-protected amino acids (standard and Fmoc-Phe-OH-¹³C₆)

-

Coupling reagents (e.g., HBTU, HATU, DIC/Oxyma)

-

Base (e.g., DIPEA)

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-